molecular formula C5F6O3 B1294290 Hexafluoroglutaric anhydride CAS No. 376-68-1

Hexafluoroglutaric anhydride

Cat. No.: B1294290
CAS No.: 376-68-1
M. Wt: 222.04 g/mol
InChI Key: IHYAGCYJVNHXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Hexafluoroglutaric anhydride undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate, sodium hydroxide, oxalyl chloride, and 1H-imidazole . The major products formed from these reactions are hexafluoroglutaric acid and its derivatives .

Scientific Research Applications

Hexafluoroglutaric anhydride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Hexafluoroglutaric anhydride is unique due to its high fluorine content and stability. Similar compounds include:

These compounds share some similarities in their applications but differ in their specific reactivity and stability profiles.

Properties

IUPAC Name

3,3,4,4,5,5-hexafluorooxane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F6O3/c6-3(7)1(12)14-2(13)4(8,9)5(3,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYAGCYJVNHXCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(C(C(C(=O)O1)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191037
Record name Perfluoroglutaric anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a pungent odor; [Alfa Aesar MSDS]
Record name Hexafluoroglutaric anhydride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20998
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

376-68-1
Record name 3,3,4,4,5,5-Hexafluorodihydro-2H-pyran-2,6(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=376-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,4,4,5,5-Hexafluorodihydro-2H-pyran-2,6(3H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluoroglutaric anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4,5,5-hexafluorodihydro-2H-pyran-2,6(3H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.193
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexafluoroglutaric anhydride
Reactant of Route 2
Hexafluoroglutaric anhydride
Reactant of Route 3
Reactant of Route 3
Hexafluoroglutaric anhydride
Reactant of Route 4
Reactant of Route 4
Hexafluoroglutaric anhydride
Reactant of Route 5
Hexafluoroglutaric anhydride
Customer
Q & A

Q1: What is the electron affinity of hexafluoroglutaric anhydride and how was it determined?

A: The electron affinity of this compound (HFGA) was measured to be 1.5 ± 0.2 eV using a cesium collisional ionization technique []. This technique involves colliding HFGA molecules with cesium atoms, which can result in the transfer of an electron from the cesium atom to the HFGA molecule. By measuring the energy of the electrons produced in this process, researchers can determine the electron affinity of the molecule.

Q2: What happens when this compound interacts with low-energy electrons?

A: HFGA undergoes dissociative electron attachment when interacting with low-energy electrons []. This process leads to the formation of several negative ions, including C3F6CO2−, C3F6CO−, C3F6−, and F−. The asterisk indicates that some of these ions are metastable, meaning they can exist for a short period before undergoing autodetachment of the electron. Interestingly, the production of C3F6CO2− from HFGA upon thermal electron attachment occurs with a remarkably large cross-section (∼ 10−14 cm2) []. This indicates a high probability of this specific dissociation pathway.

Q3: Can this compound be used to synthesize building blocks for immobilized catalysts?

A: Yes, HFGA can be used in the synthesis of partly fluorinated trialkoxysilyl-substituted carboxylic acids, which serve as precursors to silver(I) carboxylates []. These silver complexes, bearing the trialkoxysilyl tail, can be conveniently attached to silica surfaces, as confirmed by DRIFT measurements []. This immobilization strategy offers a promising route for developing SiO2-grafted transition metal catalysts via ligand exchange reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.